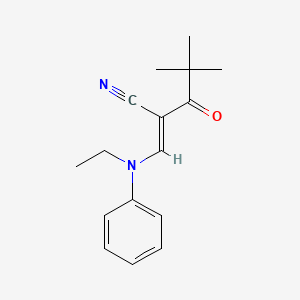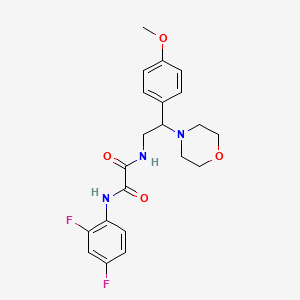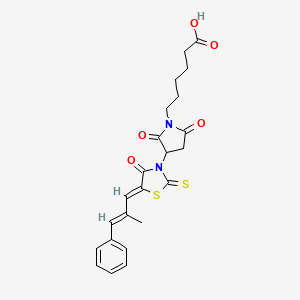
2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, also known as 2-MEPE, is an organic compound composed of two nitrogen atoms, two methylene groups, and an amide group. It is a colorless solid with a melting point of 115-117°C and a boiling point of 202-203°C. 2-MEPE has been found to be a useful synthetic intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Cyclocondensation Reactions
Research by Singh, Ila, and Junjappa (1988) demonstrated that 2-aroyl-3-cyano-1,1-bis(methylthio)propenide anions, chemically related to 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, undergo cyclocondensation with aryl isothiocyanates. This results in the formation of thiophene derivatives, a critical step in the synthesis of various heterocyclic compounds (Singh, Ila, & Junjappa, 1988).
Synthesis of Indoles and Furan Derivatives
Yun and Kim (2002) explored the reactions of similar compounds with copper(II) acetate, leading to the synthesis of indole and furan derivatives. These findings are significant in medicinal chemistry and organic synthesis (Yun & Kim, 2002).
Crystal Packing and Noncovalent Interactions
Zhang, Wu, and Zhang (2011) investigated the crystal packing of ethyl cyanoamino propenoates. They identified unusual noncovalent interactions such as N⋯π and O⋯π, which are important in understanding the molecular packing and properties of related compounds (Zhang, Wu, & Zhang, 2011).
Role in Tryptophan Synthesis
Tanaka, Yasuo, and Torii (1989) showed that certain nitrophenyl derivatives, structurally similar to the query compound, can be used in the synthesis of tryptophan precursors. This highlights the compound's potential role in synthesizing essential amino acids (Tanaka, Yasuo, & Torii, 1989).
Synthesis of Pyrimidine Derivatives
Abdallah (2007) conducted studies on enaminonitriles, closely related to the query compound, demonstrating their reactivity towards the formation of various pyrimidine derivatives. These compounds have wide applications in pharmaceuticals and agrochemicals (Abdallah, 2007).
Synthesis of Pentanenitriles
Harutyunyan et al. (2017) researched the synthesis of compounds related to 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile, showing their utility in creating pentanenitriles. This expands the utility of these compounds in organic synthesis (Harutyunyan et al., 2017).
Catalytic Reduction in Organic Synthesis
Esteves et al. (2005) explored the catalytic reduction of related compounds, which is fundamental in organic synthesis, especially in creating cyclic compounds (Esteves et al., 2005).
Synthesis of Pyrrole Derivatives
Yavari, Aghazadeh, and Tafazzoli (2002) conducted a study on the synthesis of pyrrole derivatives using compounds structurally related to the query compound. Pyrroles are important in pharmaceuticals and dyes (Yavari, Aghazadeh, & Tafazzoli, 2002).
Heterocyclic Synthesis
Youssef et al. (2004) demonstrated the use of aroylprop-2-enoic acid derivatives in synthesizing various heterocyclic compounds. This underscores the versatility of compounds like 2-(2,2-dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile in creating diverse molecular structures (Youssef et al., 2004).
Eigenschaften
IUPAC Name |
(2E)-2-[(N-ethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18(14-9-7-6-8-10-14)12-13(11-17)15(19)16(2,3)4/h6-10,12H,5H2,1-4H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQITRYTLRXCDT-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=C(C#N)C(=O)C(C)(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(/C=C(\C#N)/C(=O)C(C)(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(ethylphenylamino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)

![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)

![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2840095.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2840101.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)